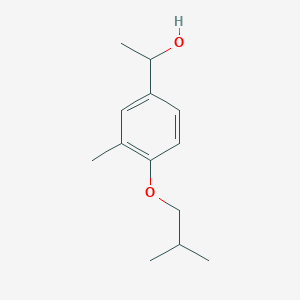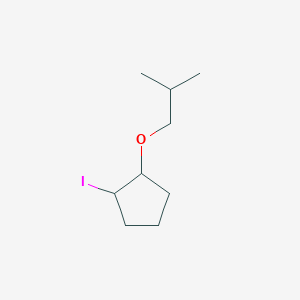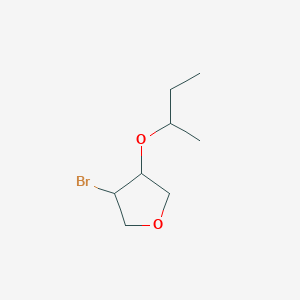
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the indazole core, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzyl chloride and indazole.
Nucleophilic Substitution: The 3-chloro-4-methoxybenzyl chloride undergoes nucleophilic substitution with indazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or indazole moieties, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methoxybenzyl alcohol
- 3-Chloro-4-methoxybenzyl chloride
- Indazole derivatives
Uniqueness
N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the benzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H15ClN4O |
|---|---|
分子量 |
302.76 g/mol |
IUPAC 名称 |
5-N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |
InChI |
InChI=1S/C15H15ClN4O/c1-21-14-5-2-9(6-12(14)16)8-18-10-3-4-13-11(7-10)15(17)20-19-13/h2-7,18H,8H2,1H3,(H3,17,19,20) |
InChI 键 |
JVVQSZCQBKGOCZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)








![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)
